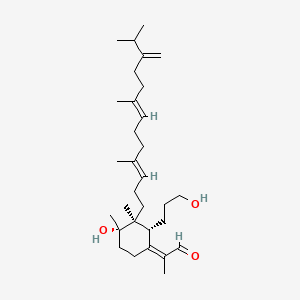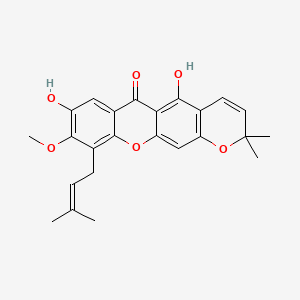
Manglexanthone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manglexanthone is a natural product found in Tovomita mangle and Tovomita brevistaminea with data available.
科学的研究の応用
Cytotoxic Constituents from Tovomita Brevistaminea
Manglexanthone, identified as a cytotoxic constituent from the CHCl3 extract of the roots of Tovomita brevistaminea, was isolated through bioassay-guided fractionation using the KB cell line. This study, conducted by Seo et al. (1999), underscores the potential of manglexanthone in cytotoxic applications, particularly in cell line studies (Seo et al., 1999).
Antitumor and Immunomodulatory Effects
Guha et al. (1996) explored the antitumor and immunomodulatory effects of mangiferin, a xanthone closely related to manglexanthone. They found that mangiferin demonstrated growth-inhibitory activity against ascitic fibrosarcoma in Swiss mice and enhanced the cytotoxicity of tumor cells by splenic cells and peritoneal macrophages. Additionally, mangiferin showed antagonistic effects against the cytopathic effect of HIV (Guha et al., 1996).
Neurotrophic Factor Stimulation
Research by Yang et al. (2018) on 1,3,7-Trihydroxyxanthone, a compound structurally similar to manglexanthone, revealed its potential in stimulating the expression of neurotrophic factors in rat astrocyte primary cultures. This finding suggests potential applications of manglexanthone in neurotrophic factor regulation (Yang et al., 2018).
Chemopreventive Agent in Bowel Carcinogenesis
Yoshimi et al. (2001) identified mangiferin as a potential chemopreventive agent in rat colon carcinogenesis. They found that mangiferin significantly inhibited the development of preneoplastic lesions and reduced the incidence and multiplicity of intestinal neoplasms in rats treated with a chemical carcinogen (Yoshimi et al., 2001).
Nrf2-Antioxidant Response Element Signaling
A study by Zhang et al. (2013) showed that mangiferin activates Nrf2-antioxidant response element signaling, suggesting its potential use as a chemotherapy adjuvant without reducing the sensitivity of leukemia cells to etoposide (Zhang et al., 2013).
Anti-Tumor Activity in Breast Cancer Cells
Li et al. (2013) demonstrated that mangiferin exerts antitumor activity in breast cancer cells by regulating matrix metalloproteinases, epithelial to mesenchymal transition, and β-catenin signaling pathway. This research highlights the potential of manglexanthone in targeted cancer therapies (Li et al., 2013).
特性
CAS番号 |
62326-62-9 |
|---|---|
製品名 |
Manglexanthone |
分子式 |
C24H24O6 |
分子量 |
408.44 |
同義語 |
5,8-Dihydroxy-9-methoxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-2H,6H-pyrano[3,2-b]xanthen-6-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



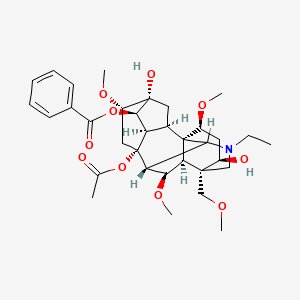
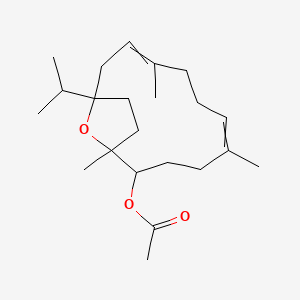
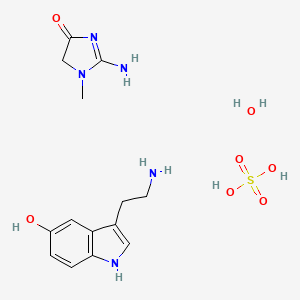
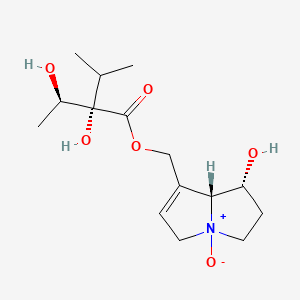

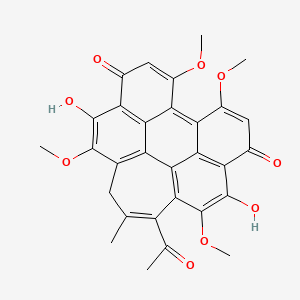
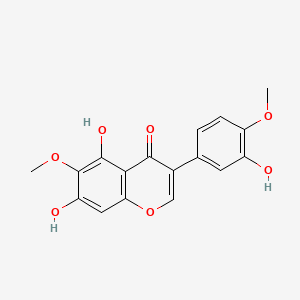
![5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600499.png)
